
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTBD belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Furthermore, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, there are also some limitations to the use of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in cancer treatment. Another area of interest is the development of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential antimicrobial agent. Studies are needed to determine the spectrum of activity of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide against different types of microorganisms and to evaluate its safety and efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify potential molecular targets for the compound.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base, followed by the addition of butanoyl chloride. The reaction yields a white crystalline powder with a melting point of 132-134°C.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Furthermore, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-5-8-15(13-14)20-22-19(26-23-20)12-6-11-18(24)21-16-9-3-4-10-17(16)25-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDNJJAUVSFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


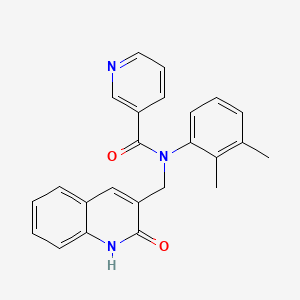
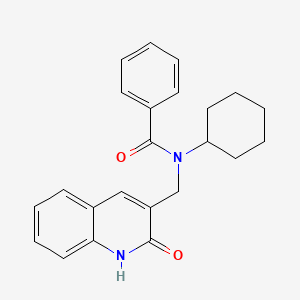

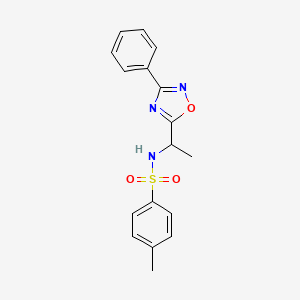
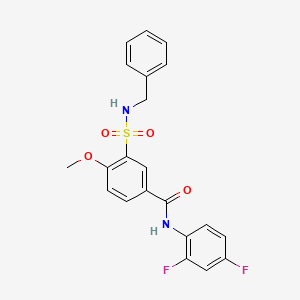

![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
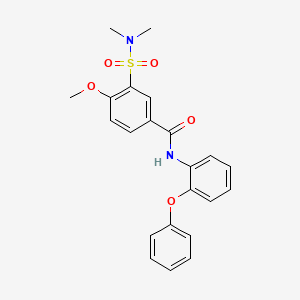
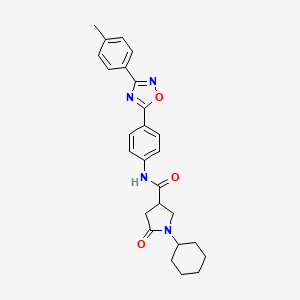

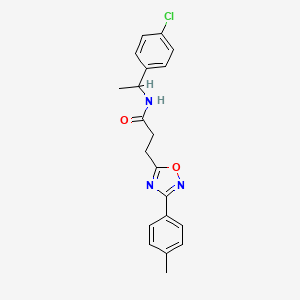
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)
